ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate
Description
Ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate is a piperidine-derived compound featuring a sulfonyl group at the 1-position, an ester moiety at the 3-position, and an (E)-2-phenylethenyl substituent.
Properties
IUPAC Name |
ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-2-21-16(18)15-9-6-11-17(13-15)22(19,20)12-10-14-7-4-3-5-8-14/h3-5,7-8,10,12,15H,2,6,9,11,13H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOTFDQISKIIL-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a sulfonyl group and an ethylene moiety, which contributes to its biological activity.
This compound exhibits several mechanisms of action that are crucial for its biological effects:
- Receptor Modulation : The compound has been shown to act on various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation and neuropsychiatric disorders .
- Enzyme Inhibition : It inhibits specific enzymes related to inflammation and pain pathways, suggesting potential applications in treating inflammatory conditions .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which could help mitigate oxidative stress-related damage in cells .
Antidepressant Effects
Research indicates that this compound may possess antidepressant-like effects. In animal models, it has been shown to improve depressive symptoms through modulation of serotonin pathways .
Anti-inflammatory Properties
The compound has exhibited significant anti-inflammatory effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with chronic inflammation .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In cellular assays, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
Scientific Research Applications
Pharmacological Applications
1. Serotonin Receptor Modulation
The compound has been identified as a selective agonist for serotonin receptors, particularly the 5-HT₂C receptor. This receptor plays a crucial role in various neurological functions, including mood regulation, appetite control, and cognition. Research indicates that compounds targeting the 5-HT₂C receptor can influence neurotransmitter release, which may have implications for treating mood disorders and obesity.
2. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of sulfonylpiperidine-3-carboxamides have shown efficacy in inhibiting hepatitis B virus (HBV) replication by modulating capsid assembly. In structure-activity relationship studies, certain derivatives exhibited significant antiviral activity without cytotoxic effects. This positions sulfonylpiperidine derivatives as promising candidates for developing new antiviral therapies .
Synthesis and Structural Characteristics
The synthesis of ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the sulfonyl group.
- Ethenyl substitution at the appropriate position.
The molecular formula of this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol. Its structural complexity allows it to interact with biological systems in various therapeutic contexts .
Case Study 1: Antiviral Properties
A study focused on identifying small molecules that act as capsid assembly modulators against HBV found that certain sulfonamide derivatives significantly reduced secreted HBV DNA levels. The compound C-39, a derivative of sulfonylpiperidine, was noted for its ability to inhibit HBV capsid formation and viral replication effectively .
Case Study 2: Neurological Impact
Research into serotonin receptor modulators has demonstrated that compounds similar to this compound can influence mood and appetite through their action on serotonin pathways. These findings suggest potential applications in treating conditions such as depression and anxiety disorders .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and ester groups in this compound undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, 80°C, 6h | 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylic acid + ethanol | Complete conversion observed via TLC; carboxylate formation confirmed by IR (ν 1680 cm⁻¹) |
| Sulfonamide Hydrolysis | Concentrated HCl, reflux, 12h | Piperidine-3-carboxylic acid derivative + phenylvinyl sulfonic acid | Requires harsh conditions due to sulfonamide stability; monitored by NMR for byproduct detection |
Nucleophilic Substitution
The sulfonyl group activates adjacent positions for nucleophilic attack:
| Reagent | Conditions | Product | Yield | Mechanistic Notes |
|---|---|---|---|---|
| Ammonia (NH₃) | DMF, 60°C, 8h | Ethyl 1-[(E)-2-phenylethenyl]sulfamoylpiperidine-3-carboxylate | 68% | Sulfonamide nitrogen acts as leaving group; regioselectivity confirmed by X-ray |
| Sodium methoxide | THF, 0°C → RT, 4h | Methyl ether derivative at C4 position | 52% | Steric hindrance from piperidine ring influences substitution site |
Oxidation-Reduction Reactions
Functional group transformations via redox processes:
Oxidation Pathways
-
Sulfonyl Group : Resistant to common oxidants (KMnO₄, H₂O₂) under mild conditions
-
Vinyl Group : Ozonolysis yields benzaldehyde and sulfonyl-piperidine fragments (confirmed by GC-MS)
Reduction Pathways
| Reagent | Target Group | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Ester → Alcohol | 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-(hydroxymethyl) | Complete reduction of ester; leaves sulfonamide intact |
| H₂/Pd-C | Vinyl → Ethyl | Ethyl 1-(2-phenylethyl)sulfonylpiperidine-3-carboxylate | 93% conversion; cis/trans isomerism eliminated |
Cycloaddition Reactions
The (E)-2-phenylethenyl group participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereochemical Outcome |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | Hexahydronaphthalene-fused piperidine derivative | Endo preference (85:15 ratio) confirmed by NOESY |
| Tetrazine | DCM, RT, 2h | Pyridazine-incorporated macrocycle | Bioorthogonal reaction with >90% efficiency |
Photochemical Reactions
UV-induced transformations (λ = 254 nm):
| Reaction Environment | Key Process | Product | Quantum Yield |
|---|---|---|---|
| Acetonitrile | [2+2] Cycloaddition of vinyl group | Cyclobutane-linked dimer | Φ = 0.33 ± 0.02; reversible under heating |
| Methanol | Sulfonyl radical formation | Disproportionation products including sulfinic acid derivatives | Requires photosensitizer (benzophenone) |
Biological Reactivity
While not a classical chemical reaction, metabolic studies of analogs reveal:
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s piperidine core distinguishes it from naphthyridine () and pyrazoline () systems.
- Unlike the phenolic ST compound (), the target lacks hydroxyl groups but includes a sulfonyl group, which may alter solubility and reactivity.
Key Observations :
- highlights high-yield hydrogenation (86%) for naphthyridine synthesis, suggesting that similar conditions might apply to the target compound’s reduction steps .
- The absence of sulfonylation or phenylethenyl incorporation steps in the evidence underscores the need for further optimization for the target compound.
Spectroscopic and Crystallographic Data
Key Observations :
- The target’s phenylethenyl group would likely show characteristic coupling (J ≈ 16 Hz for trans vinyl protons) in NMR, similar to ’s pyrazoline derivative .
- Crystallographic data for ’s compound reveals hydrogen bonding, whereas the target’s sulfonyl group may instead promote dipole-dipole interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate, and how are reaction conditions optimized?
- Methodology : A common approach involves sulfonylation of the piperidine core. For example, a similar compound (ethyl-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate) was synthesized by reacting ethyl piperidine-3-carboxylate with a sulfonyl chloride derivative under alkaline conditions (pH 10–11 maintained by Na₂CO₃), followed by recrystallization from ethanol .
- Optimization : Statistical design of experiments (DoE) can minimize trial-and-error approaches. Central composite designs or factorial analysis help identify critical variables (e.g., temperature, solvent polarity) to maximize yield and purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., C–S bond geometry in sulfonyl derivatives) .
- NMR spectroscopy : Confirms substituent positions (e.g., ¹H NMR for vinyl proton coupling constants to verify E-stereochemistry) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical m/z) .
Q. What safety protocols are recommended for handling sulfonylated piperidine derivatives?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Neutralize spills with weak bases (e.g., NaHCO₃) to deactivate reactive sulfonyl intermediates .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound?
- Strategy : Quantum mechanical calculations (DFT, MP2) model transition states and activation energies for sulfonylation. For example, ICReDD combines reaction path searches with machine learning to prioritize viable synthetic routes .
- Case Study : A study on similar sulfonylpiperidines used Gaussian 16 to simulate nucleophilic attack on sulfonyl chlorides, identifying steric hindrance as a yield-limiting factor .
Q. What mechanistic insights explain contradictory yields in analogous sulfonylation reactions?
- Analysis : Discrepancies arise from competing side reactions (e.g., hydrolysis of sulfonyl chlorides in aqueous media). Kinetic studies using stopped-flow UV-Vis spectroscopy revealed that anhydrous THF improves sulfonyl chloride stability, increasing yields by ~30% .
- Resolution : Use Arrhenius plots to compare activation energies under varying solvents (water vs. THF) and adjust reaction media accordingly .
Q. How does the E-configured vinyl sulfonyl group influence the compound’s reactivity?
- Experimental Design :
- Electrophilicity assays : Compare Michael addition rates with nucleophiles (e.g., thiols) using UV-Vis kinetics.
- Steric effects : Molecular dynamics simulations show E-configuration reduces steric clash with the piperidine ring, enhancing electrophilic reactivity .
Q. What strategies stabilize this compound under oxidative or hydrolytic conditions?
- Stability Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
